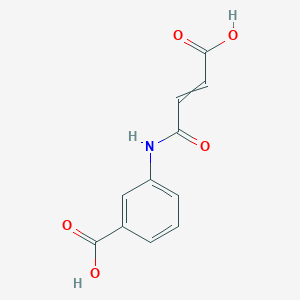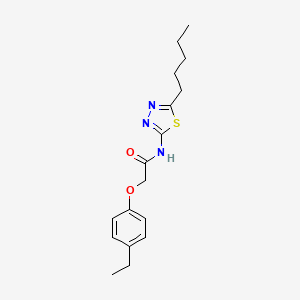![molecular formula C19H18FN3O3 B12484625 N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N'-(4-nitrophenyl)ethane-1,2-diamine](/img/structure/B12484625.png)
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N'-(4-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is a complex organic compound that features both furan and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the fluorophenyl and nitrophenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.
Scientific Research Applications
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and nitrophenyl-containing molecules. Examples include:
- 5-(4-fluorophenyl)furan-2-carboxylic acid
- 4-nitrophenyl-2-furylmethanone
Uniqueness
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C19H18FN3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H18FN3O3/c20-15-3-1-14(2-4-15)19-10-9-18(26-19)13-21-11-12-22-16-5-7-17(8-6-16)23(24)25/h1-10,21-22H,11-13H2 |
InChI Key |
WTQRFNXQIWJMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCNC3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-(3-phenoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484548.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12484549.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484556.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B12484565.png)
![8-methoxy-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12484574.png)
![Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484576.png)


![Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484605.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12484609.png)
![N'-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide](/img/structure/B12484617.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol](/img/structure/B12484629.png)

